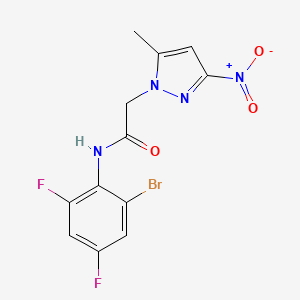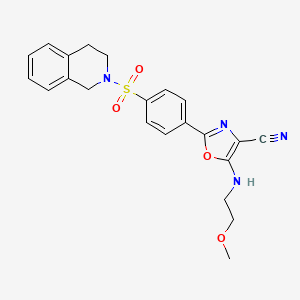
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a synthetic compound with diverse applications in the fields of chemistry, biology, medicine, and industry. This complex molecule is characterized by the presence of an oxazole ring, a phenyl group with a sulfonyl isoquinoline moiety, and a methoxyethylamino substituent, making it a compound of interest for various scientific studies and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile typically involves several key steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like phosphorus oxychloride (POCl3) or acetic anhydride.
Introduction of the Sulfonyl Group: Sulfonylation can be achieved by reacting the phenyl precursor with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine or triethylamine.
Substitution with 3,4-Dihydroisoquinoline: This step may involve nucleophilic substitution reactions, where 3,4-dihydroisoquinoline reacts with the sulfonyl phenyl compound under mild conditions.
Addition of the Methoxyethylamino Group: Introduction of the methoxyethylamino group is typically done via amination reactions, using suitable amines and catalysts to facilitate the process.
Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimization of reaction conditions to ensure high yield and purity. This can involve the use of continuous flow reactors, which provide better control over temperature and reaction time, as well as minimizing side reactions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazole-4-carbonitrile derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially modifying the phenyl or isoquinoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the oxazole group using suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various halides (e.g., bromine, iodine) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products:
Oxazole derivatives.
Phenyl or isoquinoline substituted products.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for creating more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: Research has investigated its potential as an antitumor agent, owing to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound finds use in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, in medicinal applications, the compound may inhibit or activate certain enzymes involved in disease progression, thereby exerting therapeutic effects.
相似化合物的比较
2-(4-(Benzenesulfonyl)phenyl)-5-aminomethyloxazole: Shares structural similarities but lacks the isoquinoline moiety, affecting its biological activity.
3,4-Dihydroisoquinoline-2-sulfonamide derivatives: Similar core structure, but variations in the sulfonamide group can lead to different reactivity and applications.
Uniqueness: The presence of the 3,4-dihydroisoquinolin-2(1H)-yl and methoxyethylamino groups distinguishes this compound, imparting unique properties such as enhanced binding affinity to certain molecular targets and improved stability under various conditions.
There you go—a detailed dive into the fascinating world of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile. Hope this gives you some great insights into its chemistry and applications!
属性
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-13-11-24-22-20(14-23)25-21(30-22)17-6-8-19(9-7-17)31(27,28)26-12-10-16-4-2-3-5-18(16)15-26/h2-9,24H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCNIAPFFIGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
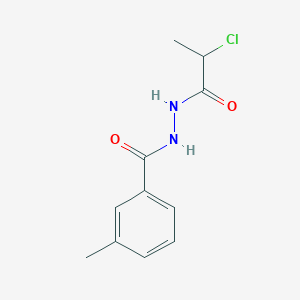
![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)
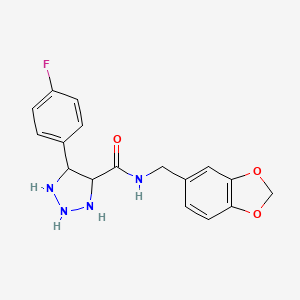


![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2786987.png)
![7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2786988.png)
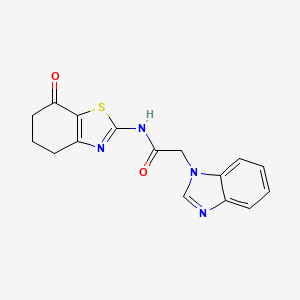
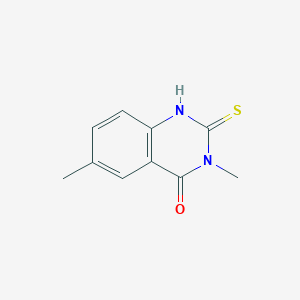
![3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2786991.png)
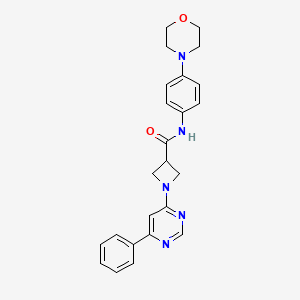
![2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2786994.png)
![2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2786995.png)
